molecular formula C11H17NO5S B14319966 1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]- CAS No. 110592-38-6

1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]-

Katalognummer: B14319966
CAS-Nummer: 110592-38-6
Molekulargewicht: 275.32 g/mol
InChI-Schlüssel: MENXRDLDYNLDHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]- is a chemical compound with a unique structure that combines a sulfonic acid group with a dimethoxyphenylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]- typically involves the reaction of 3,5-dimethoxyaniline with 1,3-propanesultone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

  • Dissolving 3,5-dimethoxyaniline in a suitable solvent such as ethanol.
  • Adding 1,3-propanesultone to the solution.
  • Stirring the mixture at a specific temperature, usually around 60-80°C, for several hours.
  • Isolating the product through filtration and purification techniques such as recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonic acid compounds.

Wissenschaftliche Forschungsanwendungen

1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]- involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-1-propanesulfonic acid: A related compound with similar structural features but different functional groups.

    Homotaurine: Another sulfonic acid derivative with distinct biological activities.

    Tramiprosate: A compound with similar applications in medicine, particularly in neuroprotection.

Uniqueness

1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]- is unique due to its combination of a sulfonic acid group with a dimethoxyphenylamino group, which imparts specific chemical and biological properties

Eigenschaften

CAS-Nummer

110592-38-6

Molekularformel

C11H17NO5S

Molekulargewicht

275.32 g/mol

IUPAC-Name

3-(3,5-dimethoxyanilino)propane-1-sulfonic acid

InChI

InChI=1S/C11H17NO5S/c1-16-10-6-9(7-11(8-10)17-2)12-4-3-5-18(13,14)15/h6-8,12H,3-5H2,1-2H3,(H,13,14,15)

InChI-Schlüssel

MENXRDLDYNLDHE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)NCCCS(=O)(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.